molecular formula C11H17ClN2O2 B2843421 2-Methoxy-4-(piperidin-4-yloxy)pyridinehydrochloride CAS No. 1707358-63-1

2-Methoxy-4-(piperidin-4-yloxy)pyridinehydrochloride

Cat. No.: B2843421
CAS No.: 1707358-63-1
M. Wt: 244.72
InChI Key: CIUGBHHJYNPRBH-UHFFFAOYSA-N
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Description

2-Methoxy-4-(piperidin-4-yloxy)pyridinehydrochloride is a chemical compound with the molecular formula C11H17ClN2O2 and a molecular weight of 244.72 . This compound is known for its unique structure, which includes a pyridine ring substituted with a methoxy group and a piperidin-4-yloxy group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(piperidin-4-yloxy)pyridinehydrochloride typically involves the reaction of 2-methoxypyridine with piperidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(piperidin-4-yloxy)pyridinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The piperidin-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce piperidine derivatives.

Scientific Research Applications

2-Methoxy-4-(piperidin-4-yloxy)pyridinehydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(piperidin-4-yloxy)pyridinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidin-4-yloxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(piperidin-4-yloxy)pyridine: The base compound without the hydrochloride salt.

    4-(Piperidin-4-yloxy)pyridine: Lacks the methoxy group.

    2-Methoxypyridine: Lacks the piperidin-4-yloxy group.

Uniqueness

2-Methoxy-4-(piperidin-4-yloxy)pyridinehydrochloride is unique due to the presence of both the methoxy and piperidin-4-yloxy groups, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-methoxy-4-piperidin-4-yloxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-14-11-8-10(4-7-13-11)15-9-2-5-12-6-3-9;/h4,7-9,12H,2-3,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUGBHHJYNPRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)OC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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